molecular formula C12H19NO4 B14885733 1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carboxylic acid

1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carboxylic acid

Cat. No.: B14885733
M. Wt: 241.28 g/mol
InChI Key: FMIZJCOZPQRUIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a tetrahydrofuran-2-yl acetyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of tetrahydrofuran-2-yl acetic acid with piperidine-4-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like tetrahydrofuran (THF) .

Industrial production methods for this compound may involve continuous flow reactions to enhance yield and efficiency. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields ketones or carboxylic acids, while reduction results in alcohols.

Scientific Research Applications

1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used. For instance, in medicinal chemistry, it may act as an enzyme inhibitor, blocking the active site and preventing substrate binding .

Comparison with Similar Compounds

1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the tetrahydrofuran and piperidine rings, along with the carboxylic acid group, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

1-[2-(oxolan-2-yl)acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C12H19NO4/c14-11(8-10-2-1-7-17-10)13-5-3-9(4-6-13)12(15)16/h9-10H,1-8H2,(H,15,16)

InChI Key

FMIZJCOZPQRUIX-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CC(=O)N2CCC(CC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.